molecular formula C29H24N8O2S B11977620 2-(1-(2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)-3-(3-nitrophenyl)allylidene)hydrazinecarboximidamide

2-(1-(2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)-3-(3-nitrophenyl)allylidene)hydrazinecarboximidamide

Cat. No.: B11977620
M. Wt: 548.6 g/mol
InChI Key: FUURQMWEYWTUPR-UJPQBABJSA-N
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Description

2-(1-(2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)-3-(3-nitrophenyl)allylidene)hydrazinecarboximidamide is a useful research compound. Its molecular formula is C29H24N8O2S and its molecular weight is 548.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(1-(2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)-3-(3-nitrophenyl)allylidene)hydrazinecarboximidamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler pyrazole and thiazole derivatives. The general approach includes:

  • Formation of the Pyrazole Ring : Utilizing 3,5-diphenyl-1H-pyrazole as a precursor.
  • Thiazole Integration : Introducing a 4-methylthiazole moiety through cyclocondensation reactions.
  • Hydrazinecarboximidamide Formation : Finalizing the structure by coupling with hydrazine derivatives.

Biological Activity

The biological activity of this compound has been evaluated across several studies, highlighting its potential in various therapeutic areas.

Antimicrobial Activity

Several derivatives of pyrazole and thiazole have shown significant antimicrobial properties. For instance, compounds similar to the target molecule have been tested against various bacterial strains:

  • Gram-negative bacteria : Escherichia coli, Proteus mirabilis
  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

Results indicated that certain derivatives exhibited strong inhibition zones, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives possess notable anti-inflammatory effects. For example:

  • Compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs (e.g., diclofenac sodium) .
  • Selective COX-2 inhibitors derived from similar structures showed promising results in reducing edema .

Anticancer Activity

Recent studies have suggested that pyrazole-based compounds may induce apoptosis in cancer cells. For instance, certain derivatives were evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

Comparative Data Table

The following table summarizes the biological activities reported for similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
Compound AMIC: 31.25 µg/mLIC50: 54.65 µg/mLInduces apoptosis
Compound BMIC: 62.5 µg/mLIC50: 60.56 µg/mLInhibits tumor growth
Target CompoundMIC: TBDIC50: TBDTBD

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of pyrazole-thiazole derivatives against common pathogens. The results indicated that modifications at the thiazole position significantly enhanced antibacterial activity, suggesting structure-activity relationships (SAR) that can guide future synthesis .
  • Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives in animal models. The compounds were found to reduce inflammation markers significantly compared to control groups, supporting their therapeutic use in inflammatory diseases .

Properties

Molecular Formula

C29H24N8O2S

Molecular Weight

548.6 g/mol

IUPAC Name

2-[(E)-[(E)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]-3-(3-nitrophenyl)prop-2-enylidene]amino]guanidine

InChI

InChI=1S/C29H24N8O2S/c1-19-27(24(33-34-28(30)31)16-15-20-9-8-14-23(17-20)37(38)39)40-29(32-19)36-26(22-12-6-3-7-13-22)18-25(35-36)21-10-4-2-5-11-21/h2-18H,1H3,(H4,30,31,34)/b16-15+,33-24+

InChI Key

FUURQMWEYWTUPR-UJPQBABJSA-N

Isomeric SMILES

CC1=C(SC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)/C(=N/N=C(N)N)/C=C/C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

CC1=C(SC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=NN=C(N)N)C=CC5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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